[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a morpholine-4-carbonyl group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Alkylation: The attachment of the 4-ethylphenyl group to the 2-position of the quinoline ring.
Amidation: The formation of the morpholine-4-carbonyl group at the 4-position of the quinoline ring.
These reactions are carried out under specific conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the bromine and morpholine-4-carbonyl groups.
6-Bromoquinoline: Lacks the ethylphenyl and morpholine-4-carbonyl groups.
4-Morpholinecarbonylquinoline: Lacks the bromine and ethylphenyl groups.
Uniqueness
6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, ethylphenyl group, and morpholine-4-carbonyl group makes it distinct from other quinoline derivatives and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C22H21BrN2O2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H21BrN2O2/c1-2-15-3-5-16(6-4-15)21-14-19(22(26)25-9-11-27-12-10-25)18-13-17(23)7-8-20(18)24-21/h3-8,13-14H,2,9-12H2,1H3 |
InChI Key |
SSVKENMYTQNMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.